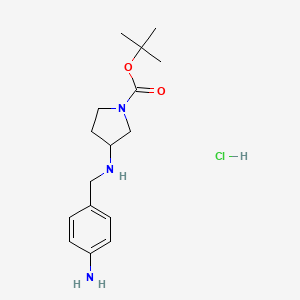
3-(4-Aminobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride
Übersicht
Beschreibung
3-(4-Aminobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride is a useful research compound. Its molecular formula is C16H26ClN3O2 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-Aminobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride (CAS Number: 1266226-12-3) is a compound of interest in pharmaceutical and biochemical research. Its unique structure and properties make it a valuable intermediate in drug development, particularly for neurological disorders. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₁₆H₂₅N₃O₂·ClH
- Molecular Weight : 327.85 g/mol
- Structure : The compound features a pyrrolidine ring, an amino group, and a tert-butyl ester, which contribute to its biological activity and solubility.
Pharmacological Applications
- Neurological Disorders : Research indicates that this compound may play a role in the modulation of neurotransmitter systems. It has been studied for its effects on various neurological pathways, potentially aiding in the treatment of conditions such as depression and anxiety.
- Antiviral Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, related compounds have shown effectiveness against influenza virus neuraminidase, indicating potential for developing antiviral therapies .
- Drug Delivery Systems : The compound's chemical properties facilitate its use in drug formulation, enhancing the bioavailability of therapeutic agents. Its ability to form complexes with other drugs can improve their efficacy in targeted delivery systems .
The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes:
- Neurotransmitter Interaction : The compound may influence neurotransmitter release and receptor activation, particularly in the central nervous system (CNS), which is critical for its application in treating neurological disorders.
- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit viral enzymes by altering their conformation through binding interactions, thus preventing viral replication .
Case Studies
A series of studies have investigated the effects of related pyrrolidine compounds:
- Influenza Virus Study : In vitro assays demonstrated that certain pyrrolidine derivatives reduced cytopathogenic effects in influenza-infected cells by over 50%, showcasing their potential as antiviral agents .
- Neurotransmitter Modulation : Experimental models indicated that the administration of related compounds led to significant changes in neurotransmitter levels, suggesting a possible therapeutic mechanism for mood disorders.
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
tert-butyl 3-[(4-aminophenyl)methylamino]pyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2.ClH/c1-16(2,3)21-15(20)19-9-8-14(11-19)18-10-12-4-6-13(17)7-5-12;/h4-7,14,18H,8-11,17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFOUJGCUWOHGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















